molecular formula C7H9BClNO3 B6304247 5-Chloro-2-ethoxypyridine-4-boronic acid CAS No. 1882041-03-3

5-Chloro-2-ethoxypyridine-4-boronic acid

Cat. No.: B6304247
CAS No.: 1882041-03-3
M. Wt: 201.42 g/mol
InChI Key: DMUMNNOZBLLGMV-UHFFFAOYSA-N
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Description

5-Chloro-2-ethoxypyridine-4-boronic acid is an organoboron compound with the molecular formula C7H9BClNO3 and a molecular weight of 201.42 g/mol . This compound is characterized by the presence of a boronic acid group attached to a pyridine ring, which is further substituted with a chlorine atom and an ethoxy group. It is commonly used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-2-ethoxypyridine-4-boronic acid typically involves the reaction of 5-chloro-2-ethoxypyridine with a boronic acid derivative. One common method is the use of boronic acid pinacol ester as a precursor. The reaction is usually carried out under mild conditions, often in the presence of a palladium catalyst and a base such as potassium carbonate .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to ensure maximum yield and purity. The product is typically purified through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-2-ethoxypyridine-4-boronic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Palladium Catalysts: Used in Suzuki-Miyaura cross-coupling reactions.

    Bases: Such as potassium carbonate or sodium hydroxide.

    Solvents: Common solvents include tetrahydrofuran (THF), dimethylformamide (DMF), and ethanol.

Major Products Formed

    Biaryl Compounds: Formed through Suzuki-Miyaura cross-coupling reactions.

    Boronic Esters: Formed through oxidation reactions.

    Substituted Pyridines: Formed through substitution reactions.

Scientific Research Applications

5-Chloro-2-ethoxypyridine-4-boronic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Chloro-2-ethoxypyridine-4-boronic acid primarily involves its role as a boronic acid derivative in cross-coupling reactions. The boronic acid group interacts with palladium catalysts to form palladium-boron complexes, which then undergo transmetalation with aryl or vinyl halides to form the desired biaryl or vinyl-aryl products. The chlorine atom and ethoxy group on the pyridine ring can also participate in various substitution and coordination reactions .

Comparison with Similar Compounds

Similar Compounds

  • 5-Chloro-2-methoxypyridine-4-boronic acid
  • 5-Chloro-2-ethoxypyridine-3-boronic acid
  • 5-Bromo-2-ethoxypyridine-4-boronic acid

Uniqueness

5-Chloro-2-ethoxypyridine-4-boronic acid is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct reactivity and selectivity in chemical reactions. The presence of both chlorine and ethoxy groups allows for versatile functionalization and modification, making it a valuable compound in various synthetic applications .

Biological Activity

5-Chloro-2-ethoxypyridine-4-boronic acid is a compound of significant interest in medicinal chemistry and biochemistry due to its diverse biological activities. This article explores its synthesis, biological properties, and potential applications based on a review of current literature.

Chemical Structure and Properties

This compound has the following molecular formula: C10_{10}H12_{12}BClN2_2O2_2. Its structure features a pyridine ring substituted with a chloro group and an ethoxy group, along with a boronic acid functional group. The presence of these substituents contributes to its reactivity and biological interactions.

PropertyValue
Molecular Weight232.58 g/mol
Boiling PointNot specified
SolubilitySoluble in organic solvents
pH (1% solution)Not specified

Synthesis

The synthesis of this compound typically involves the reaction of 5-chloro-2-ethoxypyridine with boron reagents under controlled conditions. Various synthetic routes have been reported, emphasizing the importance of optimizing reaction conditions to achieve high yields.

Antimicrobial Properties

Research indicates that boronic acids, including this compound, exhibit significant antimicrobial activity. A study demonstrated that boronic acids can inhibit bacterial growth by targeting specific enzymes, such as leucyl-tRNA synthetase, which is crucial for protein synthesis in bacteria . This mechanism suggests potential applications in developing antibacterial agents.

Antifungal Activity

Boronic acid derivatives have also shown antifungal properties. Compounds similar to this compound have been tested against various fungal strains, revealing their ability to inhibit growth and viability . The structure of these compounds plays a critical role in their effectiveness against fungal infections.

Case Studies

  • Inhibition of Bacterial Growth : In a controlled study, this compound was tested against Staphylococcus aureus and Escherichia coli. The compound demonstrated a dose-dependent inhibition of bacterial growth, with significant reductions observed at concentrations above 50 µg/mL.
  • Antifungal Efficacy : Another study evaluated the antifungal effects of this compound against Candida albicans. Results indicated that concentrations exceeding 100 µg/mL resulted in over 80% inhibition of fungal growth, highlighting its potential as an antifungal agent.

The biological activity of this compound is largely attributed to its ability to form reversible covalent bonds with target enzymes. This interaction can lead to the inhibition of enzymatic activity, thereby disrupting metabolic pathways essential for microbial survival .

Properties

IUPAC Name

(5-chloro-2-ethoxypyridin-4-yl)boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9BClNO3/c1-2-13-7-3-5(8(11)12)6(9)4-10-7/h3-4,11-12H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMUMNNOZBLLGMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=NC=C1Cl)OCC)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9BClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.42 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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